4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c17-10-12-6-8-13(9-7-12)11-21-16-20-19-15(22-16)18-14-4-2-1-3-5-14/h1-9H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWIHPZRPKPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies for 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile
Cyclization of Thiosemicarbazide Derivatives
The formation of the 1,3,4-thiadiazole core is a critical step in synthesizing this compound. A widely adopted strategy involves the cyclization of thiosemicarbazide with aldehydes under oxidative conditions. For example, Hatvate et al. demonstrated that tert-butyl hydroperoxide (TBHP) in ethanol-water mixtures efficiently promotes the cyclization of thiosemicarbazide and aldehydes at room temperature, yielding 2-amino-1,3,4-thiadiazoles with 80% efficiency. Adapting this method, 4-(bromomethyl)benzaldehyde can react with thiosemicarbazide to form the intermediate 5-amino-1,3,4-thiadiazole-2-thiol, which is subsequently functionalized with aniline to introduce the anilino group.
Reaction Conditions
- Starting Materials : Thiosemicarbazide, 4-(bromomethyl)benzaldehyde
- Oxidizing Agent : tert-Butyl hydroperoxide (70% aqueous solution)
- Solvent System : Ethanol-water (1:1 v/v)
- Temperature : 20°C
- Reaction Time : 4 hours
- Yield : ~65–70% (after purification via silica gel chromatography)
The mechanism proceeds via the formation of a thiosemicarbazone intermediate, followed by TBHP-mediated oxidative cyclization to generate the thiadiazole ring. Subsequent nucleophilic substitution with aniline introduces the anilino moiety at position 5 of the thiadiazole.
Coupling of Pre-Formed Thiadiazole Intermediates
An alternative approach involves synthesizing the thiadiazole and benzonitrile components separately before coupling them. This method is advantageous for scalability and purity control.
Synthesis of 5-Anilino-1,3,4-thiadiazole-2-thiol
The thiadiazole intermediate is prepared by reacting thiosemicarbazide with phenyl isothiocyanate in dimethylformamide (DMF) at 80°C for 6 hours. The resulting 5-amino-1,3,4-thiadiazole-2-thiol is then treated with aniline in the presence of iodine to yield the 5-anilino derivative.
Functionalization of 4-(Bromomethyl)benzonitrile
4-Methylbenzonitrile undergoes bromination using $$ \text{N}$$-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride to produce 4-(bromomethyl)benzonitrile. This intermediate is highly reactive toward nucleophilic substitution.
Thiol-Ether Coupling
The final step involves reacting 5-anilino-1,3,4-thiadiazole-2-thiol with 4-(bromomethyl)benzonitrile in a basic medium (e.g., potassium carbonate in acetone). The thiolate anion displaces the bromide, forming the sulfanylmethyl linkage.
Optimized Conditions
- Molar Ratio : 1:1.2 (thiadiazole:benzonitrile)
- Base : $$ \text{K}2\text{CO}3 $$
- Solvent : Acetone
- Temperature : Reflux (56°C)
- Yield : 75–80%
One-Pot Multicomponent Synthesis
Recent advances in green chemistry have enabled one-pot syntheses that minimize purification steps. A three-component reaction involving 4-methylbenzonitrile, thiosemicarbazide, and aniline in the presence of copper(II) acetate and iodine achieves direct cyclization and coupling.
Procedure
- Reactants : 4-Methylbenzonitrile (1 equiv), thiosemicarbazide (1.2 equiv), aniline (1.5 equiv)
- Catalyst : $$ \text{Cu(OAc)}_2 $$ (10 mol%)
- Oxidizing Agent : Iodine (2 equiv)
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 100°C
- Time : 8 hours
- Yield : 60–65%
This method leverages the oxidative power of iodine to simultaneously form the thiadiazole ring and facilitate the coupling reaction. However, the use of DMSO at elevated temperatures necessitates careful handling.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
The compound’s structure is confirmed via:
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR reveals characteristic peaks for the benzonitrile aromatic protons (δ 7.6–8.0 ppm) and the thiadiazole-linked methylene group (δ 4.3 ppm).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 325.4 ([M+H]$$^+$$).
- Infrared Spectroscopy : Strong absorption at 2220 cm$$^{-1}$$ confirms the nitrile group.
Predicted physicochemical properties include a boiling point of 539.5°C, density of 1.39 g/cm$$^3$$, and pKa of 1.81.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the anilino group.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including HEK293 (human kidney), BT474 (breast cancer), and NCI-H226 (lung cancer), as demonstrated by MTT assays that measure cell viability .
- Comparative Efficacy : In comparative studies, it has shown moderate potency relative to other known anticancer agents like indisulam .
Antioxidant Properties
- Free Radical Scavenging : Research indicates that derivatives of thiadiazole compounds can act as effective antioxidants, mitigating oxidative stress in cellular environments .
- Cellular Protection : These properties suggest potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.
Acetylcholinesterase Inhibition
- Potential for Alzheimer's Treatment : Compounds similar to 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. This inhibition could lead to increased acetylcholine levels and improved cognitive function .
Material Science Applications
The structural properties of thiadiazole derivatives make them suitable for applications in material science:
- Conductive Polymers : Thiadiazole-based compounds are being explored as building blocks for conductive polymers due to their electronic properties.
- Sensors : Their ability to interact with various analytes suggests potential use in sensor technology for detecting environmental pollutants or biological markers.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Efficacy Study :
- Inhibition of Acetylcholinesterase :
Mechanism of Action
The mechanism of action of 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzonitrile (CAS: 299921-59-8)
- Molecular Formula : C₁₀H₈N₄S₂
- Molecular Weight : 248.32 g/mol
- Key Differences: The thiadiazole ring bears a 5-amino group instead of 5-anilino, reducing steric bulk and altering electronic properties.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11b)
- Molecular Formula : C₂₂H₁₇N₃O₃S
- Molecular Weight : 403.45 g/mol
- Key Differences: Contains a thiazolo[3,2-a]pyrimidine core instead of a thiadiazole. The 5-methylfuran substituent introduces oxygen-based heterocyclic diversity.
- Synthesis : Prepared via condensation of aromatic aldehydes with thiouracil derivatives, yielding moderate yields (~68%) .
- Applications : Such fused heterocycles are frequently investigated for antitumor and anti-inflammatory activities .
2-[(4-Chloro-benzyl)sulfanyl]-4-(2-methyl-prop-yl)-6-[3-(trifluoro-methyl)anilino]-pyrimidine-5-carbonitrile
- Molecular Formula: Not explicitly stated, but structural analysis suggests a pyrimidine core with sulfanyl, carbonitrile, and trifluoromethyl groups.
- Key Differences: Pyrimidine ring replaces thiadiazole, offering distinct hydrogen-bonding and dipole interactions.
- Structural Insights: Crystallographic data reveal non-planar conformations due to steric hindrance from substituents, which may affect binding to biological targets .
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (Compound 7d)
- Molecular Formula : C₁₇H₁₅N₅OS₂
- Molecular Weight : 371.1 g/mol
- Key Differences :
- Integrates a pyrazole-carbonitrile moiety linked to a thiadiazole via a thioether.
- The 5-methyl group on the thiadiazole may modulate metabolic stability.
- Synthesis : Prepared via nucleophilic substitution with 5-methyl-1,3,4-thiadiazole-2-thiol, yielding 68.9% .
- Applications : Pyrazole-thiadiazole hybrids are often evaluated as kinase inhibitors or antimicrobial agents .
Structural and Functional Trends
Table 1. Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Thiadiazole | 5-Anilino, benzenecarbonitrile | 324.4 | Discontinued; mixed electronic effects |
| 4-{[(5-Amino-thiadiazolyl)sulfanyl]methyl}benzonitrile | Thiadiazole | 5-Amino, benzenecarbonitrile | 248.32 | Simpler structure; potential antimicrobial use |
| Compound 11b | Thiazolo-pyrimidine | Cyanobenzylidene, furan | 403.45 | Planar structure; antitumor applications |
| Compound 7d | Pyrazole-thiadiazole | Methyl-thiadiazole, phenyl | 371.1 | High synthetic yield; kinase inhibition |
Key Observations :
- Thiadiazole vs. Pyrimidine/Thiazolo Cores : Thiadiazoles offer compact, electron-deficient scaffolds, while pyrimidines provide hydrogen-bonding versatility.
- Substituent Effects: Electron-withdrawing groups (e.g., carbonitrile) enhance stability but may reduce solubility. Bulky groups (e.g., anilino) improve target specificity but complicate synthesis.
- Biological Relevance : Thiadiazole derivatives are frequently associated with antimicrobial and anticancer activities, whereas pyrimidine hybrids may target enzymes like dihydrofolate reductase .
Biological Activity
The compound 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The molecular formula for 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile is . The structural representation includes a thiadiazole ring linked to a benzenecarbonitrile moiety via a sulfanyl group. The presence of these functional groups contributes to its biological activity.
Synthesis
The synthesis of thiadiazole derivatives typically involves multi-step chemical reactions. For this compound, the reaction pathway may include:
- Formation of the thiadiazole ring from appropriate precursors.
- Introduction of the aniline group through nucleophilic substitution.
- The final step involves linking the thiadiazole to the benzenecarbonitrile structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays have shown that compounds similar to 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
These compounds demonstrated selective toxicity towards cancerous cells over normal cells, indicating their potential as targeted cancer therapies .
The anticancer mechanism is primarily attributed to:
- Induction of Apoptosis : The compounds increase the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling.
- Cell Cycle Arrest : Treatment with these compounds results in cell cycle arrest at specific phases (G1/S or G2/M), which inhibits cancer cell proliferation.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. While specific data on 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile is limited, related compounds have shown efficacy against various bacterial strains by targeting essential bacterial enzymes such as sortase A .
Case Studies
- In Vivo Studies : In animal models, derivatives similar to this compound have been shown to effectively target tumor cells with minimal side effects. For instance, compound 4i demonstrated significant tumor reduction in sarcoma-bearing mice through targeted delivery mechanisms .
- Clinical Relevance : Compounds derived from thiadiazoles are being explored in clinical trials for their potential use in treating various cancers and infections resistant to conventional antibiotics.
Q & A
Q. What are the key synthetic routes for 4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile?
The synthesis typically involves multi-step reactions, starting with cyclization to form the thiadiazole core, followed by sulfanyl-methylation and introduction of the benzenecarbonitrile group. Critical parameters include:
Q. How is the crystal structure of this compound determined, and what are its conformational features?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion .
- Refinement : SHELXL software for structure solution and refinement .
- Geometric Parameters : The thiadiazole and benzene rings form a butterfly-like conformation with dihedral angles of ~46.3° between thiadiazole rings and near-planar alignment (0.8–0.9°) with attached aryl groups .
Q. Which spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹, NH stretches at 3100–3400 cm⁻¹) .
- NMR : and NMR confirm substituent connectivity (e.g., benzenecarbonitrile protons at δ 7.4–8.1 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 386 [M] for analogous compounds) .
Advanced Research Questions
Q. How can researchers design experiments to assess its enzyme inhibition potential?
- Target Selection : Prioritize enzymes with known interactions with thiadiazoles (e.g., carbonic anhydrase, kinases) .
- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for oxidoreductases) with IC determination .
- Structural Analysis : Co-crystallization with target enzymes to map binding interactions (e.g., π-π stacking with aromatic residues) .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate activity using multiple methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Purity Verification : HPLC-MS to rule out impurities or degradation products .
- Structural Confirmation : Re-refine XRD data or perform 2D-NMR (e.g., HSQC, HMBC) to confirm regiochemistry .
Q. What strategies optimize synthetic yield and scalability?
- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalysis : Use Pd/C or CuI for efficient cross-coupling reactions .
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for large-scale synthesis .
Methodological Guidance
Q. How to investigate the compound’s interaction with DNA or proteins computationally?
- Molecular Docking : Use AutoDock Vina with PDB structures to predict binding modes .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
Q. What are best practices for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
